Silane, (1-cyclohexen-1-ylmethyl)trimethyl-

Description

Structural Characterization of Silane, (1-Cyclohexen-1-ylmethyl)trimethyl-

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Stereochemical Configuration

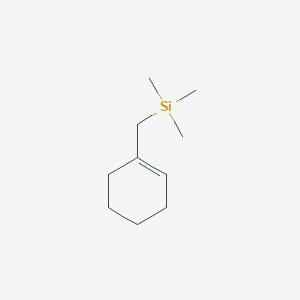

The IUPAC nomenclature for this compound, Silane, (1-cyclohexen-1-ylmethyl)trimethyl-, systematically describes its molecular architecture through the identification of key structural components. The compound is officially registered under CAS number 58541-14-3 and carries the molecular identifier DTXSID20450003 in chemical databases. The nomenclature reflects the presence of a central silicon atom bonded to three methyl groups and one cyclohexenylmethyl substituent, creating a tetrahedral geometry around the silicon center.

The stereochemical configuration of this molecule presents several important considerations due to the presence of the cyclohexene ring system. The cyclohexene moiety adopts a half-chair conformation, which is characteristic of six-membered rings containing one double bond. This configuration places the double bond in a planar arrangement while the remaining carbon atoms maintain a puckered geometry. The methylene bridge connecting the cyclohexene ring to the silicon atom provides conformational flexibility, allowing for rotation around the carbon-carbon single bond.

Alternative nomenclature systems refer to this compound as cyclohexen-1-ylmethyl(trimethyl)silane or [(cyclohex-1-en-1-yl)methyl]trimethylsilane, demonstrating the systematic approach to naming complex organosilicon structures. The compound's systematic name emphasizes the hierarchical relationship between the cyclohexene ring system, the methylene linker, and the trimethylsilyl group, providing clear identification of each structural component and their connectivity patterns.

Conformational Analysis of Cyclohexenyl-Silane Hybrid System

The conformational behavior of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- is significantly influenced by the unique properties of silicon-containing molecular systems. Research on related silacyclohexanes has demonstrated that silicon substitution in cyclohexane rings leads to dramatically different conformational preferences compared to their carbon analogues. The conformational energy differences, often denoted as A-values, for substituents at silicon are much smaller and can even become negative, in contrast to the consistently positive values observed in traditional cyclohexane systems.

The cyclohexene portion of the molecule exhibits a half-chair conformation that is less rigid than the chair conformation of saturated cyclohexanes. This reduced rigidity stems from the planar geometry imposed by the carbon-carbon double bond, which constrains two adjacent carbon atoms and reduces the overall ring flexibility. The conformational analysis reveals that the ring inversion barriers in silicon-containing heterocycles are typically 4.5-5.5 kcal/mol, significantly lower than the 10-14 kcal/mol barriers observed in carbon-only systems.

The methylene bridge connecting the cyclohexene ring to the silicon atom introduces additional conformational complexity. This bridge can adopt various rotational conformations around the carbon-carbon single bond, creating multiple low-energy conformational states. The interaction between the cyclohexene ring system and the trimethylsilyl group through this flexible linker results in a conformational landscape that is characterized by shallow energy wells and low interconversion barriers. Theoretical calculations using density functional theory methods have shown that dispersion interactions play a crucial role in determining the relative stability of different conformational states in silicon-containing molecules.

Electronic Structure and Molecular Orbital Interactions

The electronic structure of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- is characterized by the unique bonding properties of silicon and the delocalized π-system of the cyclohexene ring. Silicon's larger atomic radius and lower electronegativity compared to carbon result in longer Si-C bond lengths and different orbital overlap characteristics. The silicon atom in this compound maintains tetrahedral geometry with sp³ hybridization, forming four sigma bonds to the three methyl groups and the methylene carbon.

The molecular orbital interactions in this system involve several key components. The π-orbital system of the cyclohexene ring creates a region of electron density above and below the plane of the double bond, which can participate in through-space interactions with the silicon center through the methylene bridge. These interactions, while not direct conjugation, can influence the overall electronic distribution within the molecule. The silicon-carbon bonds exhibit significant ionic character due to the electronegativity difference, with silicon carrying a partial positive charge and the attached carbon atoms bearing partial negative charges.

Hyperconjugation effects play a significant role in stabilizing the molecular structure. The σ-bonds of the trimethylsilyl group can interact with nearby empty orbitals, providing additional stabilization to the overall molecular framework. These hyperconjugative interactions are particularly important in silicon compounds due to the availability of d-orbitals on silicon, although their participation in bonding remains a subject of ongoing theoretical investigation. The electronic structure also features weak but measurable interactions between the silicon center and the π-system of the cyclohexene ring, transmitted through the methylene bridge via sigma-bond framework.

Natural bond orbital analysis of related silicon compounds has revealed that the conformational preferences are often governed by a combination of steric effects, hyperconjugation, and electrostatic interactions. The silicon atom's ability to accommodate different substituents in axial and equatorial positions with similar energy penalties, unlike carbon systems, reflects the unique electronic properties of organosilicon compounds. This electronic flexibility contributes to the compound's potential utility in synthetic applications where conformational mobility is advantageous.

| Electronic Property | Characteristic | Impact |

|---|---|---|

| Si-C Bond Length | Longer than C-C | Reduced steric strain |

| Electronegativity Difference | Si < C | Ionic character in bonds |

| Hyperconjugation | σ-π* interactions | Conformational stabilization |

| Orbital Availability | d-orbitals on Si | Enhanced bonding flexibility |

Properties

IUPAC Name |

cyclohexen-1-ylmethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-11(2,3)9-10-7-5-4-6-8-10/h7H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEOVPDAUFWVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450003 | |

| Record name | Silane, (1-cyclohexen-1-ylmethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58541-14-3 | |

| Record name | Silane, (1-cyclohexen-1-ylmethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organolithium Route

Generation of the Organolithium Intermediate

The cyclohexenylmethyl bromide or chloride derivative is treated with a strong base such as n-butyllithium in anhydrous conditions (e.g., in hexane or ether solvents) at low temperatures (typically -78°C to 0°C). This step generates the cyclohexenylmethyl lithium intermediate.Reaction with Chlorotrimethylsilane

The organolithium intermediate is then reacted with chlorotrimethylsilane (ClSi(CH3)3), resulting in nucleophilic substitution where the lithium is replaced by the trimethylsilyl group, forming Silane, (1-cyclohexen-1-ylmethyl)trimethyl-.Work-up and Purification

The reaction mixture is quenched with water or a mild acid, followed by extraction and purification via distillation or chromatography to isolate the pure silane compound.

Hydrosilylation Approach

An alternative approach involves the hydrosilylation of 1-cyclohexenylmethanol or its derivatives using trimethylsilane (HSi(CH3)3) in the presence of a suitable catalyst such as platinum complexes (e.g., Karstedt’s catalyst). This method adds the Si-H bond across the alkene or alcohol functionality, yielding the desired silane after subsequent functional group transformations.

Grignard Reagent Method

The cyclohexenylmethyl halide can be converted into a Grignard reagent (cyclohexenylmethyl magnesium halide) by treatment with magnesium metal. This intermediate then reacts with chlorotrimethylsilane to give the target silane compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Organolithium formation | n-butyllithium, cyclohexenylmethyl halide | -78°C to 0°C | Hexane, Ether | Anhydrous conditions required |

| Silylation | Chlorotrimethylsilane | 0°C to room temp | Ether, THF | Slow addition recommended |

| Hydrosilylation | Trimethylsilane, Pt catalyst | Room temp to 80°C | Toluene, THF | Catalyst loading critical |

| Grignard formation | Mg metal, cyclohexenylmethyl halide | Reflux | Ether | Initiation may require iodine |

| Grignard silylation | Chlorotrimethylsilane | 0°C to room temp | Ether | Controlled addition improves yield |

Research Findings and Yields

- The organolithium method typically provides high yields (70-85%) of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- with good purity when strictly anhydrous and low temperature conditions are maintained.

- Hydrosilylation methods offer milder conditions and can be more selective but may require expensive catalysts and longer reaction times.

- Grignard-based synthesis is less commonly used due to sensitivity to moisture and sometimes lower selectivity, but it remains a viable alternative.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Organolithium Route | n-Butyllithium, ClSi(CH3)3 | High yield, well-established | Requires strict anhydrous conditions | 70-85 |

| Hydrosilylation | HSi(CH3)3, Pt catalyst | Mild conditions, selective | Catalyst cost, longer reaction time | 60-75 |

| Grignard Route | Mg, cyclohexenylmethyl halide, ClSi(CH3)3 | Simpler reagents | Moisture sensitive, moderate yields | 50-70 |

Chemical Reactions Analysis

Types of Reactions

Silane, (1-cyclohexen-1-ylmethyl)trimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The Si-H bond can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrobromic acid, hydrogen iodide, and various catalysts such as palladium or platinum. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used in further chemical synthesis or as intermediates in industrial processes .

Scientific Research Applications

Silane, (1-cyclohexen-1-ylmethyl)trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: This compound can be used in the modification of biomolecules for various applications, including drug delivery.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- involves the interaction of its Si-H bond with various electrophiles. The electron-donating nature of the silicon atom stabilizes positive charges, facilitating reactions such as electrophilic substitution. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Silane, (1-cyclohexen-1-ylmethyl)trimethyl- with structurally or functionally related organosilicon compounds (Table 1).

Table 1: Comparative Analysis of Silane Derivatives

Structural and Functional Differences

Silane vs. Siloxy Derivatives :

- The target compound’s Si–C bond () contrasts with siloxy analogs (e.g., Silane, (1-cyclohexen-1-yloxy)trimethyl ), where an oxygen bridge (Si–O–C) reduces electrophilicity at silicon, making siloxy compounds less reactive in hydrosilylation but more stable as protecting groups .

Cyclohexene vs. Aromatic Substitutions :

- Compared to Trimethyl(3-phenyl-2-propenyl)-Silane (allyl-phenyl substituent, ), the cyclohexenyl group in the target compound introduces ring strain and conjugated double-bond reactivity, favoring cycloaddition or hydrogenation reactions.

Bis-Siloxy Compounds: 1,2-Bis(trimethylsiloxy)cyclohexene () exhibits dual siloxy groups, enabling sequential deprotection or bifunctional silylation, unlike the monosubstituted target compound.

Disiloxanes: Hexamethyldisiloxane () lacks a cyclohexene moiety and serves primarily as a non-reactive solvent, highlighting the role of hydrocarbon substituents in modulating reactivity.

Biological Activity

Silane, (1-cyclohexen-1-ylmethyl)trimethyl- (CAS No. 58541-14-3), is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structural formula of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- is represented as follows:

Key Properties

- Molecular Weight: 170.32 g/mol

- Chemical Formula: C9H18OSi

- IUPAC Name: (1-cyclohexen-1-ylmethyl)trimethylsilane

The biological activity of silanes often involves their ability to interact with cellular components, influencing various biochemical pathways. The mechanisms through which Silane, (1-cyclohexen-1-ylmethyl)trimethyl- exerts its effects include:

- Electrophilic Reactions: The trimethylsilyl group can participate in electrophilic substitution reactions, potentially modifying biomolecules.

- Hydrophobic Interactions: The cyclohexene moiety enhances hydrophobic interactions with lipid membranes, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that Silane compounds may exhibit antimicrobial properties. A study demonstrated the effectiveness of similar silanes against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Silanes have been investigated for their anticancer properties. Preliminary studies suggest that Silane, (1-cyclohexen-1-ylmethyl)trimethyl- may inhibit tumor cell proliferation through induction of apoptosis and modulation of signaling pathways associated with cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Silane derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer Effects | In vitro studies indicated reduced viability of cancer cell lines treated with silane compounds, suggesting a dose-dependent response. |

Applications in Medicinal Chemistry

Silane, (1-cyclohexen-1-ylmethyl)trimethyl- serves as a versatile scaffold in medicinal chemistry:

- Drug Development: Its unique structure allows for the modification and synthesis of novel pharmacophores.

- Bioconjugation: The ability to form stable bonds with biological molecules makes it suitable for bioconjugation applications.

Recent Advances

Recent studies have focused on the synthesis and characterization of silane derivatives to explore their biological activities further. For instance:

- Synthesis Techniques: Various synthetic routes have been developed to enhance yield and purity.

- Biological Assays: Standardized assays are employed to evaluate the cytotoxicity and antimicrobial efficacy of silane compounds.

Q & A

Q. What are the recommended synthetic routes for Silane, (1-cyclohexen-1-ylmethyl)trimethyl- in academic laboratories?

Methodological Answer: A common approach involves alkynylation reactions followed by silylation. For example:

- Step 1: Perform a Sonogashira coupling between a cyclohexenyl halide (e.g., 1-bromocyclohexene) and a trimethylsilyl acetylide to form an ethynyl intermediate.

- Step 2: Hydrogenate the triple bond selectively to yield the cyclohexenylmethyl group.

- Step 3: Purify via fractional distillation under inert conditions to avoid hydrolysis of the silane moiety .

Characterize intermediates using GC-MS to ensure regioselectivity.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify the cyclohexenyl protons (δ 5.4–5.8 ppm for vinyl protons) and trimethylsilyl groups (δ 0.1–0.3 ppm for Si(CH3)3).

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z ~170 (matching the molecular weight of C10H18Si).

- IR Spectroscopy: Detect Si–C stretching vibrations near 1250 cm⁻¹ and C=C stretches at ~1650 cm⁻¹ .

Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Q. What safety protocols are critical for handling this silane in laboratory settings?

Methodological Answer:

- Moisture Avoidance: Store under nitrogen/argon due to hydrolysis sensitivity. Use Schlenk-line techniques for transfers.

- PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat.

- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water-based cleanup .

Advanced Research Questions

Q. How does the cyclohexenyl group influence reactivity in cycloaddition or polymerization reactions?

Methodological Answer: The cyclohexenyl moiety acts as a conjugated diene in Diels-Alder reactions:

- Experimental Design: React with dienophiles (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions. Monitor regioselectivity via HPLC.

- Data Analysis: Compare reaction rates and stereochemical outcomes with non-silylated analogs to isolate steric/electronic effects of the trimethylsilyl group .

Q. What computational strategies predict the compound’s thermodynamic and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* to calculate bond dissociation energies (Si–C) and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD): Simulate solubility parameters in solvents like THF or hexane by analyzing radial distribution functions.

- Validation: Compare computed boiling points (~322°C) and densities (~0.99 g/cm³) with experimental predictions .

Q. How does pH affect the stability of the silane moiety in aqueous or protic environments?

Methodological Answer:

- Kinetic Studies: Use 29Si NMR to monitor hydrolysis rates under acidic (HCl) or basic (NaOH) conditions.

- Mechanistic Insight: Under acidic conditions, protonation of the Si–C bond accelerates cleavage. In basic media, hydroxide attack dominates.

- Data Interpretation: Plot pseudo-first-order rate constants (kobs) against pH to construct a stability profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.